molecular formula C25H32N4O5 B303613 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303613
M. Wt: 468.5 g/mol
InChI Key: IKVJJGVDZWQGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various neurological disorders.

Mechanism of Action

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the activation of downstream signaling pathways that lead to cell death and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activation, the prevention of oxidative stress, the reduction of inflammation, and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of the JNK signaling pathway in various neurological disorders. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that its efficacy in clinical trials has been mixed, with some studies showing no significant benefit.

Future Directions

There are a number of future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JNK inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is ongoing research into the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the condensation of 3,4,5-trimethoxybenzaldehyde and 2,3-dimethylaniline to form the intermediate compound, 2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with morpholine and cyanogen bromide to yield 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to protect neurons from cell death and improve motor function in animal models of these disorders.

properties

Product Name

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C25H32N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H32N4O5/c1-25(2)12-17-22(18(30)13-25)21(15-10-19(31-3)23(33-5)20(11-15)32-4)16(14-26)24(27)29(17)28-6-8-34-9-7-28/h10-11,21H,6-9,12-13,27H2,1-5H3

InChI Key

IKVJJGVDZWQGEY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.